Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride
Overview
Description
Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride is a chemical compound with the CAS Number: 1240526-08-2 . It has a molecular weight of 280.8 . The IUPAC name for this compound is N-methyl-5-(3-phenyl-5-isoxazolyl)-1-pentanamine hydrochloride .
Molecular Structure Analysis
The InChI code for Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride is 1S/C15H20N2O.ClH/c1-16-11-7-3-6-10-14-12-15(17-18-14)13-8-4-2-5-9-13;/h2,4-5,8-9,12,16H,3,6-7,10-11H2,1H3;1H . This code provides a specific textual representation of the molecule’s structure.Chemical Reactions Analysis
The specific chemical reactions involving Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride are not provided in the search results. Oxazole derivatives are known to exhibit diverse weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .Scientific Research Applications
Synthesis and Application in Material Science
- Core–Shell Nanoparticles : Kampmann et al. (2016) developed bifunctional, amphiphilic poly(2-oxazoline) macromonomers for the synthesis of well-defined core-crosslinked nanoparticles, demonstrating their potential in drug delivery and diagnostics. These nanoparticles feature surface functional groups that can be modified for various applications, underscoring the adaptability of oxazoline derivatives in creating advanced materials (Kampmann et al., 2016).
Synthesis and Antimicrobial Activity
- Novel Azetidine-2-one Derivatives : Noolvi et al. (2014) synthesized azetidine-2-one derivatives of 1H-benzimidazole and evaluated their antimicrobial and cytotoxic activities. This study showcases the potential of oxazoline analogs in developing new antimicrobial agents (Noolvi et al., 2014).
Synthesis and Anticancer Activity
- Novel Triazole Derivatives : Behbehani et al. (2011) utilized 2-arylhdrazononitriles for synthesizing heterocyclic compounds with promising antimicrobial activities, indicating the potential for oxazole derivatives in medicinal chemistry applications (Behbehani et al., 2011).
Reactivity and Synthesis Techniques
- Chlorodeoxypseudoephedrines Reactivity : Cruz et al. (2007) investigated the reactivity of chlorodeoxypseudoephedrine hydrochlorides with various cyanate nucleophiles, leading to the stereoselective synthesis of oxazolidine-2-iminium or ammonium salts. This research highlights the utility of oxazoline chemistry in synthetic organic chemistry (Cruz et al., 2007).
Safety And Hazards
The safety information for Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
N-methyl-5-(3-phenyl-1,2-oxazol-5-yl)pentan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.ClH/c1-16-11-7-3-6-10-14-12-15(17-18-14)13-8-4-2-5-9-13;/h2,4-5,8-9,12,16H,3,6-7,10-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDDAOLFPOVLFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCC1=CC(=NO1)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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